3-Chloro-5-ethyl-1,2,4-oxadiazole
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Overview
Description
3-Chloro-5-ethyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered ring structures containing two nitrogen atoms, one oxygen atom, and two carbon atoms. The presence of chlorine and ethyl groups on the oxadiazole ring imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.
Mechanism of Action
Target of Action
It’s known that 1,2,4-oxadiazoles, the class of compounds to which it belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds likely interact with various proteins or enzymes in the pathogens to exert their effects.
Mode of Action
1,2,4-oxadiazoles are known to interact with their targets, leading to changes that inhibit the growth or replication of the pathogens . The specific interactions and changes depend on the structure of the oxadiazole and the nature of the target.
Biochemical Pathways
Given the broad-spectrum anti-infective activity of 1,2,4-oxadiazoles, it can be inferred that these compounds likely interfere with essential biochemical pathways in the pathogens, leading to their death or growth inhibition .
Result of Action
Based on the known activities of 1,2,4-oxadiazoles, it can be inferred that the compound likely leads to the death or growth inhibition of pathogens, contributing to its anti-infective activity .
Biochemical Analysis
Biochemical Properties
They possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This allows them to form stable interactions with other biomolecules, influencing biochemical reactions .
Cellular Effects
Some oxadiazole derivatives have been found to exhibit anti-bacterial, anti-viral, and anti-leishmanial activities . These activities suggest that oxadiazoles can influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxadiazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-ethyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of amidoximes with acid chlorides or other reactive derivatives of carboxylic acids in a basic medium. This reaction proceeds via the generation of O-acyl amidoximes, which further undergo heterocyclization to form the oxadiazole ring .
Another approach involves the 1,3-dipolar cycloaddition of nitrile oxides to nitriles. Nitrile oxides are usually generated in situ from chloroximes, which react with nitriles in a basic medium to form the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-ethyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the oxadiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The oxadiazole ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted oxadiazoles, while oxidation reactions can produce oxadiazole N-oxides .
Scientific Research Applications
3-Chloro-5-ethyl-1,2,4-oxadiazole has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.
Material Science: The compound is utilized in the development of high-energy materials and polymers due to its stability and energetic properties.
Agricultural Chemistry: It serves as a precursor for the synthesis of agrochemicals, such as herbicides and insecticides.
Biological Research: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
3-Chloro-5-ethyl-1,2,4-oxadiazole can be compared with other similar compounds in the oxadiazole family, such as:
3-Methyl-5-phenyl-1,2,4-oxadiazole: This compound has a methyl and phenyl group instead of chlorine and ethyl groups.
3-Chloro-5-phenyl-1,2,4-oxadiazole: The presence of a phenyl group instead of an ethyl group can affect the compound’s properties, such as solubility and binding affinity.
3-Ethyl-5-methyl-1,2,4-oxadiazole: This compound has an ethyl and methyl group, which may result in different chemical and biological behaviors compared to this compound.
Properties
IUPAC Name |
3-chloro-5-ethyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O/c1-2-3-6-4(5)7-8-3/h2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQGIGNDLDNZQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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